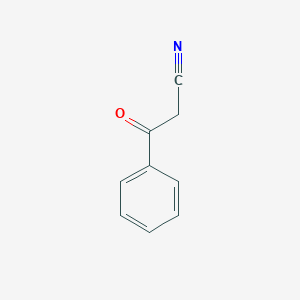

Benzoylacetonitrile

説明

特性

IUPAC Name |

3-oxo-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRCIQAMTAINCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060629 | |

| Record name | Benzenepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-16-4 | |

| Record name | Benzoylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanenitrile, .beta.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI9JB57H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of benzoylacetonitrile?

Benzoylacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound, also known as 3-oxo-3-phenylpropanenitrile or α-cyanoacetophenone, is a versatile organic compound with the chemical formula C₉H₇NO.[1] It is classified as a beta-ketonitrile and an aromatic ketone.[1][2] This compound serves as a crucial building block in organic synthesis, particularly for the preparation of a wide array of heterocyclic compounds such as 4H-pyrans, 2-pyridones, furans, and substituted naphtho[1,8-bc]pyrans.[2][3] Its utility stems from the presence of an active methylene group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of its chemical behavior and synthetic pathways.

Physical and Chemical Properties

This compound is a white to light yellow or yellow-brown crystalline powder.[4][5][6] It is stable under normal storage conditions in a cool, dry, and dark place.[2][4]

Table 1: Physical and Chemical Data of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | 3-oxo-3-phenylpropanenitrile | [1] |

| CAS Number | 614-16-4 | [1][2][4] |

| Molecular Formula | C₉H₇NO | [1][2][4] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| InChI Key | ZJRCIQAMTAINCB-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC#N | [1][4] |

| Physical Properties | ||

| Melting Point | 78-84 °C | [5] |

| 82-83 °C | [2][7] | |

| Boiling Point | 160 °C at 10 mmHg | [2][7] |

| Appearance | White to cream to pale brown crystals or powder | [5] |

| Light yellow to yellow-brown crystalline powder | [2][4][6] | |

| Solubility | ||

| Water | Slightly soluble | [2][4] |

| Organic Solvents | Slightly soluble in Chloroform, DMSO, Methanol | [2][8] |

| Soluble in Ethyl Acetate, Methylene Chloride | [9] | |

| Chemical Properties | ||

| pKa (Predicted) | 7.78 ± 0.10 | [2][4] |

| Flash Point | 159-160°C at 10mm | [2] |

| Density (Estimate) | 1.1555 g/cm³ | [2] |

| Refractive Index (Estimate) | 1.4500 | [2] |

Chemical Reactivity and Keto-Enol Tautomerism

As a β-ketonitrile, this compound exhibits keto-enol tautomerism, a fundamental equilibrium between the ketone and enol forms. The presence of the electron-withdrawing cyano and benzoyl groups increases the acidity of the α-hydrogens on the methylene group, facilitating the formation of the enolate intermediate, which is a key aspect of its reactivity. This active methylene group makes it a valuable precursor in various condensation reactions for synthesizing heterocyclic systems.[2]

Caption: Keto-Enol equilibrium of this compound.

This compound is widely used as a building block for synthesizing a variety of heterocyclic compounds. Its reactions often involve the active methylene group participating in cyclization and condensation reactions.[3]

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common approaches involve the Claisen condensation of an ethyl benzoate with acetonitrile using a strong base.

Protocol 1: Synthesis via Sodium Ethoxide in Toluene

This protocol describes a Claisen-type condensation using sodium ethoxide as the base.

-

Reagents:

-

Sodium ethoxide (34.0 g, 0.500 mole)

-

Dry toluene (200 mL)

-

Ethyl benzoate (71.4 mL, 0.500 mole)

-

Dry acetonitrile (32 mL, 0.60 mole)

-

Water (300 mL)

-

Ethyl ether (2 x 100 mL)

-

Concentrated aqueous HCl

-

-

Procedure:

-

Suspend sodium ethoxide in dry toluene in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.

-

Add ethyl benzoate and dry acetonitrile to the suspension.

-

Heat the mixture to 105-110 °C and stir mechanically for 29 hours. The mixture will become viscous.

-

Cool the reaction mixture to room temperature.

-

Add water (300 mL) to the cooled mixture and wash with ethyl ether (2 x 100 mL).

-

Separate the aqueous layer and acidify to a pH of 5-6 with concentrated aqueous HCl.

-

Collect the resulting crystalline precipitate by suction filtration.

-

Wash the precipitate twice with water and air-dry to yield the product.

-

Protocol 2: Synthesis via Potassium tert-butoxide in THF [10]

This method utilizes potassium tert-butoxide in tetrahydrofuran (THF) for the condensation.

-

Reagents:

-

Ethyl benzoate (6.65 mmol, 1 equivalent)

-

Tetrahydrofuran (THF, 30 mL)

-

Potassium tert-butoxide (1.57 g, 14.0 mmol, 2 equivalents)

-

Acetonitrile (6.65 mmol, 1 equivalent)

-

Water (50 mL)

-

Ethyl acetate (40 mL)

-

HCl solution (1 mL, 12 M)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography (eluent: n-hexane/ethyl acetate, 3:1 v/v)

-

-

Procedure:

-

Dissolve ethyl benzoate in THF with stirring at ambient temperature for 5 minutes.

-

Add potassium tert-butoxide to the solution, followed immediately by the addition of acetonitrile.

-

Stir the resulting mixture at ambient temperature. The reaction progress can be monitored by TLC.

-

Quench the reaction by adding water (50 mL) and stir for 5 minutes.

-

Add ethyl acetate (40 mL) and the HCl solution (1 mL, 12 M).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the final product.

-

Caption: General workflow for the synthesis of this compound.

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[11] A characteristic signal for the methylene protons (CH₂) is observed, along with signals for the aromatic protons of the phenyl group.

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the different functional groups. Key peaks include those for the nitrile (C≡N) stretching and the carbonyl (C=O) stretching.[12][13]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]

Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.[4] Its ability to participate in diverse chemical transformations makes it a valuable tool for medicinal chemists and material scientists. It is used to produce compounds like 2-benzoyl-3-furan-2-yl-acrylonitrile and is a foundational element in creating complex molecular architectures.[2][5]

References

- 1. This compound | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 614-16-4 [m.chemicalbook.com]

- 3. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 402000050 [thermofisher.com]

- 7. This compound 99 614-16-4 [sigmaaldrich.com]

- 8. This compound | 614-16-4 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(614-16-4) 1H NMR [m.chemicalbook.com]

- 12. This compound(614-16-4) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Benzoylacetonitrile CAS number and molecular structure.

An In-depth Technical Guide to Benzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical and physical properties, molecular structure, and provides established experimental protocols for its preparation.

Core Compound Information

This compound, systematically named 3-oxo-3-phenylpropanenitrile, is an aromatic β-ketonitrile.[1][2][3] Its structure, featuring a reactive methylene group flanked by a benzoyl and a nitrile group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1][4]

Molecular Structure and Identifiers

The molecular structure of this compound consists of a phenyl group attached to a three-carbon chain containing a ketone and a terminal nitrile group.

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)CC#N[5]

-

InChI: InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2[5]

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 614-16-4 | [1][5][8] |

| Molecular Formula | C₉H₇NO | [1][5][8] |

| Molecular Weight | 145.16 g/mol | [1][6][8] |

| Appearance | White to light yellow/brown crystalline powder | [5][9] |

| Melting Point | 82-83 °C | [4] |

| Boiling Point | 160 °C @ 10 mmHg | [4][10] |

| Topological Polar Surface Area | 40.9 Ų | [5] |

| Assay | ≥98.0% | [7] |

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen condensation of an alkyl benzoate with acetonitrile in the presence of a strong base.[3] Several variations of this protocol exist, offering different yields and reaction conditions.

Experimental Protocol 1: Synthesis via Sodium Methoxide

This protocol details the synthesis of this compound using sodium methoxide as the base.

Materials:

-

Ethyl benzoate (20 g, 133 mmol)

-

Sodium methoxide (NaOMe), prepared from Sodium (3 g, 133 mmol) in methanol

-

Acetonitrile (6.8 g, 165 mmol)

-

5% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Water

-

Diethyl ether

Procedure: [6]

-

A mixture of ethyl benzoate and sodium methoxide in methanol is heated with stirring to 80°C until a homogeneous gelatinous mass is formed.

-

Acetonitrile is then added slowly beneath the surface of this mass over a period of 30 minutes.

-

The reaction temperature is increased to 120°C, and the mixture is refluxed for 24 hours.

-

After cooling the reaction mixture on an ice bath, water and diethyl ether are added until the solid material dissolves.

-

The aqueous layer is separated and acidified with 5% H₂SO₄.

-

The aqueous layer is then washed with a saturated aqueous solution of NaHCO₃, dried over sodium sulfate, and concentrated to yield the crude product.

Yield: 7.3 g (37.8%)[6]

Experimental Protocol 2: Synthesis via Sodium Ethoxide

This protocol utilizes sodium ethoxide in toluene for the condensation reaction.

Materials:

-

Sodium ethoxide (34.0 g, 0.500 mole)

-

Dry toluene (200 mL)

-

Ethyl benzoate (71.4 mL, 0.500 mole)

-

Dry acetonitrile (32 mL, 0.60 mole)

-

Water (300 mL)

-

Ethyl ether (2 x 100 mL)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a suspension of sodium ethoxide in dry toluene, add ethyl benzoate and dry acetonitrile.

-

The mixture is mechanically stirred under a nitrogen atmosphere at 105-110°C for 29 hours.

-

After cooling to room temperature, 300 mL of water is added, and the mixture is washed twice with 100 mL portions of ethyl ether.

-

The aqueous layer is then acidified to a pH of 5-6 with concentrated HCl.

-

The resulting crystalline precipitate is collected by suction filtration, washed twice with water, and air-dried.

Yield: 49.23 g (68%)

Experimental Protocol 3: Synthesis via Potassium tert-Butoxide

This method employs potassium tert-butoxide in tetrahydrofuran (THF).

Materials:

-

Ethyl benzoate (6.65 mmol, 1 equivalent)

-

Tetrahydrofuran (THF, 30 mL)

-

Potassium tert-butoxide (1.57 g, 14.0 mmol, 2 equivalents)

-

Acetonitrile (6.65 mmol, 1 equivalent)

-

Water (50 mL)

-

Ethyl acetate (40 mL)

-

Hydrochloric Acid (1 mL, 12 M)

-

Anhydrous magnesium sulfate

Procedure: [11]

-

Dissolve ethyl benzoate in THF with stirring at ambient temperature for 5 minutes.

-

Add potassium tert-butoxide to the solution, followed by the addition of acetonitrile.

-

Stir the resulting mixture at ambient temperature for 30 minutes.

-

Quench the reaction by adding 50 mL of water and stir for an additional 5 minutes.

-

Add 40 mL of ethyl acetate and 1 mL of 12 M HCl.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography.

Yield: 90%[11]

Synthetic Applications and Logical Workflow

This compound is a valuable building block for synthesizing a variety of heterocyclic compounds, including pyridines, pyrimidines, furans, and 4H-pyrans.[1][4] Its utility stems from the reactivity of the active methylene group, which can participate in various condensation and cyclization reactions. A common application is in the synthesis of substituted naphtho[1,8-bc]pyrans.[4][7]

The general workflow for the synthesis of this compound via Claisen condensation is depicted below.

Caption: General synthesis workflow for this compound.

References

- 1. This compound CAS#: 614-16-4 [m.chemicalbook.com]

- 2. This compound | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 614-16-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. BENZOYL ACETONITRILE 614-16-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Benzoylacetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoylacetonitrile, a versatile building block in organic synthesis with significant potential in medicinal chemistry and drug development. This document details its chemical properties, provides established experimental protocols for its synthesis and derivatization, and explores the engagement of its derivatives with critical biological signaling pathways.

Chemical Identity and Properties

This compound, a white to pale yellow crystalline solid, is a key intermediate in the synthesis of a variety of heterocyclic compounds. Its chemical structure features a benzoyl group attached to an acetonitrile moiety, rendering it a valuable precursor for further chemical modifications.

IUPAC Name: 3-oxo-3-phenylpropanenitrile[1]

Synonyms:

-

2-Cyanoacetophenone[1]

-

Phenacyl cyanide[1]

-

Cyanomethyl phenyl ketone[1]

-

α-Cyanoacetophenone[1]

-

β-Oxobenzenepropanenitrile[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Melting Point | 78-84 °C | [2] |

| Boiling Point | 160 °C @ 10 mmHg | [2] |

| CAS Number | 614-16-4 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol outlines a common and effective method for the laboratory-scale synthesis of this compound.

Reaction: Claisen condensation of ethyl benzoate and acetonitrile.

Materials:

-

Ethyl benzoate

-

Acetonitrile

-

Sodium ethoxide

-

Toluene, dry

-

Water

-

Hydrochloric acid (concentrated)

-

Ethyl ether

Procedure:

-

To a suspension of sodium ethoxide (34.0 g, 0.500 mole) in dry toluene (200 mL), add ethyl benzoate (71.4 mL, 0.500 mole) and dry acetonitrile (32 mL, 0.60 mole).

-

Mechanically stir the mixture under a nitrogen atmosphere at 105-110 °C for 29 hours. The mixture will become viscous.

-

After cooling to room temperature, add water (300 mL) to the reaction mixture.

-

Wash the aqueous mixture with ethyl ether (2 x 100 mL) to remove unreacted starting materials and byproducts.

-

Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated hydrochloric acid. This will precipitate the this compound.

-

Collect the resulting crystalline precipitate by suction filtration.

-

Wash the collected solid twice with water and then air-dry to yield this compound.

Synthesis of Pyridine Derivatives from this compound

This compound is a versatile precursor for the synthesis of various substituted pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.[3] This protocol describes a general approach for the synthesis of a pyridine derivative.

Reaction: Multi-component reaction involving this compound, an aldehyde, and a source of ammonia.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridine derivative.

Visualized Experimental and Signaling Pathways

Experimental Workflow: Synthesis of Pyridine Derivatives

The following diagram illustrates a generalized workflow for the synthesis of pyridine derivatives from this compound, highlighting the key stages of the process.

Caption: Generalized workflow for the synthesis of pyridine derivatives.

Signaling Pathway: Microtubule Destabilization by a Benzotriazole-Acrylonitrile Derivative

Recent research has identified a novel benzotriazole-acrylonitrile derivative with potent antiproliferative activity. This compound acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on tubulin. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The logical flow of this signaling pathway is depicted below.

Caption: Mechanism of microtubule destabilization and apoptosis induction.

This guide provides foundational knowledge for the utilization of this compound in synthetic and medicinal chemistry. The provided protocols and pathway diagrams serve as a starting point for further research and development of novel therapeutic agents.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A14473.14 [thermofisher.com]

- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]

An In-depth Technical Guide to the Spectral Interpretation of Benzoylacetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for benzoylacetonitrile (C₉H₇NO), a beta-ketonitrile featuring a benzoyl group attached to an acetonitrile moiety. The interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra is crucial for structural elucidation and purity assessment in synthetic and medicinal chemistry.

Data Presentation: Summary of Spectral Data

The quantitative spectral data for this compound are summarized in the tables below for clear reference and comparison.

Table 1: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Characteristics |

| ~3060 | Aromatic C-H | Stretch | Medium, Sharp |

| ~2930 | Aliphatic C-H (CH₂) | Stretch | Weak |

| ~2260 | Nitrile (C≡N) | Stretch | Strong, Sharp |

| ~1685 | Ketone (C=O), conjugated | Stretch | Strong, Sharp |

| ~1597, ~1448 | Aromatic C=C | Stretch | Medium to Strong |

| ~1220 | C-C(=O)-C | Stretch | Medium |

| ~750, ~685 | Aromatic C-H | Out-of-plane bend | Strong (Monosubst.) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | Aromatic (ortho-H) |

| ~7.70 | Triplet (t) | 1H | Aromatic (para-H) |

| ~7.55 | Triplet (t) | 2H | Aromatic (meta-H) |

| ~4.20 | Singlet (s) | 2H | Methylene (-CH₂-) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~188.0 | Carbonyl Carbon (C=O) |

| ~135.0 | Aromatic Carbon (para-C) |

| ~134.5 | Aromatic Carbon (ipso-C) |

| ~129.0 | Aromatic Carbon (meta-C) |

| ~128.5 | Aromatic Carbon (ortho-C) |

| ~115.0 | Nitrile Carbon (C≡N) |

| ~30.0 | Methylene Carbon (-CH₂-) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Spectroscopic Interpretation

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound provides direct evidence for its key functional groups.

-

Nitrile (C≡N) Stretch: A strong and sharp absorption peak is observed around 2260 cm⁻¹. This region is highly characteristic of the nitrile functional group, and its intensity confirms its presence.[1][2][3]

-

Carbonyl (C=O) Stretch: A very strong absorption appears at approximately 1685 cm⁻¹. This frequency is indicative of a ketone. The position is slightly lower than that of a simple aliphatic ketone due to conjugation with the adjacent benzene ring, which delocalizes the pi electrons and slightly weakens the C=O bond.

-

Aromatic Ring: The presence of the benzene ring is confirmed by several signals. The C-H stretching vibrations of the aromatic protons appear as a group of peaks just above 3000 cm⁻¹ (~3060 cm⁻¹).[4][5] The characteristic C=C stretching vibrations within the ring are visible at ~1597 cm⁻¹ and ~1448 cm⁻¹.[4] Furthermore, strong absorptions in the 900-650 cm⁻¹ region, specifically around 750 cm⁻¹ and 685 cm⁻¹, are indicative of the out-of-plane C-H bending for a monosubstituted benzene ring.

-

Aliphatic Methylene (CH₂) Group: The weak C-H stretching vibrations for the methylene group are found around 2930 cm⁻¹.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of the protons.

-

Aromatic Protons (7.55-7.95 ppm): The signals in this downfield region are characteristic of protons attached to a benzene ring.[4][6][7] The electron-withdrawing benzoyl group deshields these protons.

-

The signal at ~7.95 ppm, integrating to 2H, is a doublet, corresponding to the two ortho protons. These are most affected by the deshielding cone of anisotropy of the adjacent carbonyl group.

-

The signal at ~7.70 ppm, integrating to 1H, appears as a triplet and is assigned to the para proton.

-

The signal at ~7.55 ppm, integrating to 2H, is a triplet and corresponds to the two meta protons.

-

-

Methylene Protons (4.20 ppm): A singlet peak integrating to 2H is observed at ~4.20 ppm. This signal is assigned to the methylene (-CH₂-) protons. Its downfield chemical shift is due to the deshielding effects of the adjacent electron-withdrawing carbonyl and nitrile groups. The absence of splitting (singlet) indicates that there are no protons on the adjacent carbon atoms.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (~188.0 ppm): The signal furthest downfield corresponds to the carbonyl carbon of the ketone. Its position is typical for carbons involved in a C=O double bond.

-

Aromatic Carbons (128.5-135.0 ppm): Four distinct signals appear in the aromatic region (120-150 ppm), consistent with the symmetry of the monosubstituted benzene ring.[4] The ipso-carbon (attached to the carbonyl group), ortho, meta, and para carbons are all chemically non-equivalent.

-

Nitrile Carbon (~115.0 ppm): The nitrile carbon appears in its characteristic region, typically between 110-125 ppm.[1][2]

-

Methylene Carbon (~30.0 ppm): The most upfield signal is assigned to the methylene carbon, reflecting its sp³ hybridization and shielding relative to the sp² and sp carbons in the molecule.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectral data presented.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Instrument Preparation: An FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is used.[8] Before sample analysis, a background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal.[9]

-

Sample Preparation: A small amount of solid this compound (1-2 mg) is placed directly onto the surface of the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The ATR anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically corrected for the wavelength-dependent penetration depth of the evanescent wave and displayed in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[10]

-

Instrument Setup: A 300 MHz (or higher field) NMR spectrometer, such as a BRUKER AC-300, is used.[8] The instrument is locked onto the deuterium signal of the CDCl₃ solvent, and the magnetic field homogeneity is optimized through shimming.[11]

-

¹H NMR Data Acquisition:

-

A standard one-pulse experiment is performed.

-

Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width (~220 ppm) is required.

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected, and the baseline is corrected. For ¹H NMR, the signals are integrated. The chemical shift axis is referenced to the TMS signal at 0 ppm.

Visualization of the Analytical Workflow

The logical process for interpreting the spectral data to confirm the structure of this compound is illustrated below.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a definitive and complementary dataset for the structural confirmation of this compound. The IR spectrum confirms the presence of the core nitrile, carbonyl, and aromatic functional groups. The ¹H NMR spectrum elucidates the arrangement and electronic environment of the protons, while the ¹³C NMR spectrum verifies the complete carbon skeleton. The data from all three techniques are in full agreement with the proposed structure, showcasing a model workflow for the characterization of multifunctional organic compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. amherst.edu [amherst.edu]

- 8. This compound | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

A Technical Guide to the Key Functional Groups of Benzoylacetonitrile

Abstract: Benzoylacetonitrile (IUPAC name: 3-oxo-3-phenylpropanenitrile) is a versatile bifunctional compound widely utilized as a building block in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and furans.[1] Its utility in medicinal chemistry and materials science stems from the unique interplay of its constituent functional groups.[2][3] This technical guide provides an in-depth analysis of the core functional groups within the this compound structure, their influence on the molecule's chemical reactivity, and relevant experimental data for researchers in organic synthesis and drug development.

Core Functional Groups and Molecular Architecture

This compound, with the molecular formula C₉H₇NO, is classified as a β-ketonitrile.[1][4] Its structure is characterized by three distinct, electronically-coupled functional regions: a benzoyl group, a nitrile group, and an active methylene bridge that links them.

-

Benzoyl Group (C₆H₅CO-) : This moiety consists of a phenyl ring bonded to a carbonyl group (ketone). The carbonyl carbon is electrophilic and serves as a primary site for nucleophilic attack.[5] The aromatic phenyl ring influences the overall electron density and provides a scaffold for further functionalization.

-

Nitrile Group (-C≡N) : The nitrile group is a powerful electron-withdrawing group. Its presence significantly increases the acidity of the adjacent methylene protons. The nitrile group itself can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.

-

Active Methylene Bridge (-CH₂-) : Positioned between the two electron-withdrawing carbonyl and nitrile groups, the protons on this methylene carbon are notably acidic (predicted pKa ≈ 7.78).[6][7] This "active methylene" character allows for easy deprotonation to form a resonance-stabilized carbanion (enolate), making this compound a potent nucleophile in condensation and alkylation reactions.

The interplay between these groups dictates the molecule's reactivity, allowing it to act as a versatile precursor in complex molecular syntheses.[8]

Caption: Key functional groups and reactive sites in this compound.

Keto-Enol Tautomerism: A Core Chemical Behavior

A critical aspect of this compound's reactivity is its existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form.[7][9] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the π-electrons.

-

Keto Tautomer : This is the standard 3-oxo-3-phenylpropanenitrile structure, containing a ketone (C=O) group.[7] For most simple ketones, the keto form is overwhelmingly favored at equilibrium.[7]

-

Enol Tautomer : This form contains a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C), giving it the name "en-ol".[7]

The equilibrium position is highly dependent on factors such as solvent polarity and the potential for intramolecular hydrogen bonding or conjugation.[9][10] The enol form is stabilized by the formation of a conjugated system extending from the phenyl ring through the double bond to the nitrile group. This tautomerism is fundamental to the molecule's ability to act as a nucleophile at the α-carbon.

Caption: Equilibrium relationship between keto and enol tautomers.

Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification, characterization, and application of this compound in a research setting. The following table summarizes key properties and spectroscopic signatures.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 614-16-4 | [2][4][11] |

| Molecular Formula | C₉H₇NO | [2][4][11] |

| Molecular Weight | 145.16 g/mol | [4][12][13] |

| Physical Properties | ||

| Appearance | White to light yellow or light brown crystalline powder | [2][11] |

| Melting Point | 82-83 °C | [1][6][14] |

| Boiling Point | 160 °C at 10 mmHg | [1][6][14] |

| Acidity (pKa, predicted) | 7.78 ± 0.10 | [6] |

| Spectroscopic Data | ||

| IR (C≡N stretch) | ~2260 cm⁻¹ | [4] |

| IR (C=O stretch) | ~1680-1700 cm⁻¹ | [4] |

| ¹H NMR (CDCl₃) δ | ~4.0 ppm (s, 2H, -CH₂-), ~7.5-8.0 ppm (m, 5H, Ar-H) | [4][15] |

| ¹³C NMR (CDCl₃) δ | ~30 ppm (-CH₂-), ~115 ppm (-CN), ~128-135 ppm (Ar-C), ~190 ppm (C=O) | [15] |

Experimental Protocol: Synthesis of this compound

The most common synthesis of this compound involves the Claisen condensation of an ethyl benzoate with acetonitrile using a strong base.[3] The following protocol is adapted from established literature procedures.[16]

Objective: To synthesize 3-oxo-3-phenylpropanenitrile (this compound) from ethyl benzoate and acetonitrile.

Materials:

-

Ethyl benzoate

-

Acetonitrile

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), technical grade

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl benzoate (1.0 equivalent) in THF.

-

Base Addition: Add potassium tert-butoxide (2.1 equivalents) to the solution at ambient temperature and stir.

-

Acetonitrile Addition: Add acetonitrile (1.0 equivalent) to the reaction mixture. Continue stirring at ambient temperature for 30 minutes.

-

Quenching: Quench the reaction by adding water to the flask and stir for 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and a sufficient amount of 1 M HCl to acidify the aqueous layer. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate mixture to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The chemical identity and synthetic utility of this compound are defined by the synergistic effects of its three core functional components: the benzoyl group, the nitrile group, and the active methylene bridge. This unique arrangement facilitates keto-enol tautomerism and provides multiple reactive sites, establishing this compound as a cornerstone intermediate for accessing a wide array of complex organic molecules. A thorough understanding of these functional groups is paramount for its effective application in research and development.

References

- 1. This compound | 614-16-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Complementary C-H Functionalization Mode of Benzoylacetonitriles: Computer-Augmented Study of a Regio- and Stereoselective Synthesis of Functionalized Benzofulvenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. A14473.14 [thermofisher.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. scbt.com [scbt.com]

- 14. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound(614-16-4) 1H NMR spectrum [chemicalbook.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

Benzoylacetonitrile: A Comprehensive Technical Guide to its Role as an Active Methylene Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylacetonitrile, with the IUPAC name 3-oxo-3-phenylpropanenitrile, is a versatile organic compound characterized by a methylene group positioned between two electron-withdrawing moieties: a benzoyl group and a nitrile group. This unique structural arrangement confers significant acidity upon the methylene protons, establishing this compound as a prominent active methylene compound. This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound, with a particular focus on its applications in carbon-carbon bond formation and the synthesis of heterocyclic systems. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Concept of Active Methylene Compounds

Active methylene compounds are a class of organic molecules that feature a methylene bridge (-CH2-) flanked by two electron-withdrawing groups.[1] These electron-withdrawing groups, which typically include carbonyls, nitriles, esters, and nitro groups, significantly increase the acidity of the methylene protons. The resulting carbanion, formed upon deprotonation by a base, is stabilized by resonance, delocalizing the negative charge over the adjacent electron-withdrawing functionalities. This enhanced stability of the conjugate base makes the parent methylene compound a much stronger acid than a simple alkane.

The heightened reactivity of the carbanion derived from active methylene compounds makes them invaluable nucleophiles in a wide array of carbon-carbon bond-forming reactions. These include alkylations, acylations, and various condensation reactions, which are fundamental transformations in the construction of complex organic molecules.

This compound: An Archetypal Active Methylene Compound

This compound perfectly fits the definition of an active methylene compound. Its structure consists of a methylene group attached to both a benzoyl (a carbonyl) group and a cyano (a nitrile) group.[2]

The presence of these two powerful electron-withdrawing groups renders the methylene protons acidic and the corresponding carbon atom highly nucleophilic upon deprotonation.

Acidity of the Methylene Protons

The acidity of the methylene protons in this compound is a key quantitative measure of its character as an active methylene compound. The predicted pKa value for these protons is approximately 7.78 ± 0.10 . This relatively low pKa for a carbon acid underscores the significant stabilization of the resulting carbanion.

The negative charge on the central carbon can be delocalized onto the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, as depicted in the resonance structures above. This extensive delocalization is the primary reason for the enhanced acidity of the methylene group.

Synthetic Applications and Experimental Protocols

The utility of this compound as an active methylene compound is demonstrated in a variety of important organic transformations. This section provides detailed experimental protocols for several key reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[3] this compound readily participates in this reaction.

This protocol describes the synthesis of 2-benzoyl-3-phenylacrylonitrile.

-

Materials and Equipment:

-

Benzaldehyde

-

This compound

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. The mixture can be cooled in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and the catalyst.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| Benzaldehyde | This compound | Piperidine | Ethanol | 2-Benzoyl-3-phenylacrylonitrile | High |

Table 1: Representative Knoevenagel Condensation of this compound.

Alkylation Reactions

The nucleophilic carbanion of this compound can be readily alkylated by treatment with alkyl halides or other electrophilic alkylating agents.

This protocol outlines a general procedure for the alkylation of this compound.

-

Materials and Equipment:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (base)

-

Acetonitrile (solvent)

-

Tetrabutylammonium bromide (phase-transfer catalyst, optional but recommended)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), potassium carbonate (a slight excess, e.g., 1.5 equivalents), and acetonitrile.

-

Add a catalytic amount of tetrabutylammonium bromide.

-

Heat the mixture to reflux with vigorous stirring.

-

Add benzyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

After cooling to room temperature, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

-

| Active Methylene Compound | Alkylating Agent | Base | Solvent | Product |

| This compound | Benzyl Bromide | K2CO3 | Acetonitrile | 2-Benzoyl-3-phenylpropanenitrile |

Table 2: Representative Alkylation of this compound.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly substituted pyridines and thiophenes.

This compound can be used in multi-component reactions to construct highly substituted pyridine rings.[2][4]

This protocol describes the synthesis of a pyrazolopyridine derivative.[2]

-

Materials and Equipment:

-

An aldehyde (e.g., benzaldehyde)

-

This compound

-

An amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine)

-

1-Butyl-3-methylimidazolium bromide ([bmim]Br) (ionic liquid solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating apparatus

-

-

Procedure:

-

In a dry flask, combine the aldehyde (1 mmol), this compound (1 mmol), the amino heterocycle (1 mmol), and [bmim]Br (2 mL).

-

Stir the mixture at 80 °C for the required time (typically 4-7 hours), monitoring the reaction by TLC.

-

After the reaction is complete, add water (50 mL) to the flask to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization from ethanol.[2]

-

| Aldehyde | Active Methylene Compound | Amino Heterocycle | Time (h) | Yield (%) |

| Benzaldehyde | This compound | 3-methyl-1H-pyrazol-5-amine | 4 | 92 |

| 4-Chlorobenzaldehyde | This compound | 3-methyl-1H-pyrazol-5-amine | 4 | 95 |

Table 3: Synthesis of Fused Pyridine Derivatives.[2]

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes.[5] The reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The initial step is a Knoevenagel condensation.

This protocol outlines a general procedure for the Gewald synthesis.

-

Materials and Equipment:

-

A ketone (e.g., cyclohexanone)

-

This compound

-

Elemental sulfur

-

A base (e.g., morpholine or triethylamine)

-

A solvent (e.g., ethanol or DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, combine the ketone (1.0 equivalent), this compound (1.0 equivalent), and elemental sulfur (a slight excess, e.g., 1.1 equivalents) in the chosen solvent.

-

Add the base (catalytic to stoichiometric amount) to the mixture.

-

Heat the reaction mixture to reflux with stirring for several hours, monitoring by TLC.

-

After cooling, the product may precipitate. If not, the solvent can be partially removed under reduced pressure, and the residue poured into water to induce precipitation.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., cold ethanol).

-

The crude product can be purified by recrystallization.

-

| Ketone/Aldehyde | Active Methylene Nitrile | Sulfur | Base | Product |

| Cyclohexanone | This compound | S₈ | Morpholine | 2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene |

Table 4: Representative Gewald Reaction.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Synthesis of Benzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is a versatile intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds that form the backbone of many pharmaceutical agents and other specialty chemicals. Its unique structure, featuring a reactive methylene group flanked by a benzoyl and a nitrile group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the common starting materials and synthetic routes for producing this compound, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Primary Synthetic Route: Claisen-Type Condensation of Ethyl Benzoate and Acetonitrile

The most prevalent and well-documented method for synthesizing this compound is the Claisen-type condensation reaction between an ester, typically ethyl benzoate, and acetonitrile. This reaction is facilitated by a strong base, which deprotonates the α-carbon of acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester.

Common Starting Materials and Reagents:

-

Ethyl Benzoate: The ester component that provides the benzoyl group.

-

Acetonitrile: The nitrile component that provides the cyanomethyl group.

-

Base: A strong base is required to deprotonate acetonitrile. Common choices include:

-

Sodium ethoxide (NaOEt)

-

Sodium methoxide (NaOMe)

-

Potassium tert-butoxide (KOt-Bu)

-

Sodium hydride (NaH)

-

-

Solvent: Anhydrous solvents are crucial to prevent quenching of the strong base. Common solvents include:

-

Toluene

-

Tetrahydrofuran (THF)

-

Methanol (used with NaOMe)[1]

-

Ethanol (used with NaOEt)

-

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.

Caption: Mechanism of this compound Synthesis via Claisen-Type Condensation.

Quantitative Data for Claisen-Type Condensation

| Starting Material (Ester) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Benzoate | Sodium Ethoxide | Toluene | 105-110 | 29 | 68 | |

| Ethyl Benzoate | Sodium Methoxide | Methanol | 120 | 24 | 37.8 | [1] |

| Ethyl Benzoate | Potassium tert-butoxide | THF | 20 | 0.5 | 90 | [2] |

| Ester | Sodium Hydride | Toluene | Reflux | 24 | 66 |

Experimental Protocols

Method 1: Using Sodium Ethoxide in Toluene

-

Reaction Setup: To a suspension of sodium ethoxide (34.0 g, 0.500 mol) in 200 mL of dry toluene, add ethyl benzoate (71.4 mL, 0.500 mol) and dry acetonitrile (32 mL, 0.60 mol).

-

Reaction: Stir the mixture mechanically under a nitrogen atmosphere at 105-110 °C for 29 hours. The mixture will become viscous.

-

Work-up: After cooling to room temperature, add 300 mL of water. Wash the aqueous layer with diethyl ether (2 x 100 mL).

-

Acidification: Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid.

-

Isolation: Collect the resulting crystalline precipitate by suction filtration, wash with water, and air-dry to yield this compound.

-

Purification: The product is often sufficiently pure for subsequent reactions. If needed, it can be recrystallized from ethanol or a mixture of hexane and ethyl acetate.

Method 2: Using Potassium tert-Butoxide in THF [2]

-

Reaction Setup: Dissolve ethyl benzoate (6.65 mmol) in 30 mL of THF at ambient temperature.

-

Base Addition: Add potassium tert-butoxide (1.57 g, 14.0 mmol) to the solution.

-

Acetonitrile Addition: Add acetonitrile (6.65 mmol) to the reaction mixture and stir at ambient temperature for 30 minutes.

-

Quenching: Quench the reaction by adding 50 mL of water.

-

Extraction: Add 40 mL of ethyl acetate and 1 mL of 12 M HCl. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (3:1) as the eluent to obtain pure this compound.

Alternative Synthetic Routes

While the Claisen-type condensation of ethyl benzoate is the most common, other starting materials can be employed for the synthesis of this compound.

From Benzoyl Chloride and Acetonitrile

The acylation of the acetonitrile anion with an acid chloride like benzoyl chloride is a viable alternative, representing another form of Claisen-type condensation.

References

The Formation of Benzoylacetonitrile: A Deep Dive into the Fundamental Reaction Mechanism

For Immediate Release

This technical guide provides a comprehensive overview of the core reaction mechanism for the synthesis of benzoylacetonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the reaction mechanism, detailed experimental protocols, and quantitative data analysis.

Core Reaction Mechanism: The Claisen Condensation

The formation of this compound from the reaction of an alkyl benzoate (such as ethyl benzoate) and acetonitrile is a classic example of a crossed Claisen condensation.[1][2] This carbon-carbon bond-forming reaction is fundamental in organic synthesis for the creation of β-ketonitriles. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, sodium amide, or potassium tert-butoxide.[1][3][4]

The mechanism proceeds through a series of well-defined steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of acetonitrile by a strong base. This results in the formation of a resonance-stabilized carbanion, the acetonitrile enolate. This enolate is the key nucleophile in the reaction.[5][6]

-

Nucleophilic Attack: The highly reactive acetonitrile enolate then attacks the electrophilic carbonyl carbon of the ethyl benzoate. This nucleophilic addition leads to the formation of a tetrahedral intermediate.[3][7]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling the alkoxide leaving group (e.g., ethoxide). This step regenerates the carbonyl group and forms the final product, this compound.[3][7]

Reaction Pathway Diagram

Caption: The Claisen condensation mechanism for this compound formation.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. The following table summarizes quantitative data from a representative experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Benzoate | 1 equiv (6.65 mmol) | [8] |

| Acetonitrile | 1 equiv (6.65 mmol) | [8] |

| Base (Potassium tert-butoxide) | 2 equiv (14.0 mmol) | [8] |

| Solvent | Tetrahydrofuran (THF) | [8] |

| Reaction Conditions | ||

| Temperature | Ambient | [8] |

| Reaction Time | 0.5 hours | [8] |

| Product | ||

| This compound Yield | 90% | [8] |

| Melting Point | 82-83 °C | [4] |

| Boiling Point | 160 °C at 10 mmHg | [4] |

| Molecular Weight | 145.16 g/mol | [9] |

Detailed Experimental Protocols

The following is a detailed methodology for a high-yield synthesis of this compound.[8]

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ethyl benzoate (6.65 mmol)

-

Acetonitrile (6.65 mmol)

-

Potassium tert-butoxide (14.0 mmol, 95%)

-

Tetrahydrofuran (THF), technical grade (30 mL)

-

Water (50 mL)

-

Ethyl acetate (40 mL)

-

Hydrochloric acid (12 M, 1 mL)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Dissolve ethyl benzoate (1 equiv) in THF (30 mL) in a round-bottom flask with stirring at ambient temperature for 5 minutes.

-

Add potassium tert-butoxide (2 equiv) to the solution at once.

-

After a brief period of stirring, add acetonitrile (1 equiv) to the reaction mixture.

-

Continue stirring the resulting mixture at ambient temperature for 30 minutes.

-

Quench the reaction by adding water (50 mL) and stir for an additional 5 minutes.

-

Add ethyl acetate (40 mL) followed by hydrochloric acid (1 mL, 12 M).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (3:1, v/v) as the eluent.

-

Combine the fractions containing the product and evaporate the solvent to yield pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound synthesis.

Characterization Data

¹H NMR Spectroscopy

-

Acetonitrile (Starting Material): The ¹H NMR spectrum of acetonitrile in CDCl₃ typically shows a singlet at approximately 2.0 ppm.[10][11]

-

This compound (Product): The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzoyl group and the methylene protons adjacent to the carbonyl and cyano groups.

Infrared (IR) Spectroscopy

-

This compound (Product): The IR spectrum of this compound exhibits strong absorption bands corresponding to the carbonyl (C=O) stretch, the nitrile (C≡N) stretch, and the aromatic C-H and C=C vibrations.[9][12]

Conclusion

The synthesis of this compound via the Claisen condensation of ethyl benzoate and acetonitrile is a robust and high-yielding reaction. A thorough understanding of the underlying reaction mechanism, including the key steps of enolate formation, nucleophilic attack, and elimination, is crucial for optimizing reaction conditions and maximizing product yield. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively utilize this important synthetic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetonitrile (75-05-8) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(614-16-4) IR Spectrum [m.chemicalbook.com]

Benzoylacetonitrile: A Comprehensive Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety protocols, handling procedures, and storage guidelines for benzoylacetonitrile (CAS No. 614-16-4). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[1][2][3]

GHS Hazard Classification:

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 614-16-4 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol [2][7] |

| Appearance | White to light yellow to light orange powder/crystal[8][9] |

| Melting Point | 82-83 °C[6][10] |

| Boiling Point | 160 °C at 10 mmHg[6][10] |

| Solubility | Slightly soluble in water.[10][11] Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly).[10][12] |

| pKa | 7.78 ± 0.10 (Predicted)[10][12] |

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN166 or NIOSH standards.[3][4]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter cartridge.[4][6][13]

Handling Protocol

-

Before handling, ensure all necessary PPE is correctly worn.

-

Wash hands thoroughly with soap and water after handling.[1]

-

Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[1][4]

-

Avoid breathing dust or fumes.[3] Minimize dust generation during handling.

-

Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][5]

-

Use non-sparking tools to prevent ignition sources.[5]

Storage Guidelines

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

Storage Conditions

-

Keep the container tightly closed to prevent moisture ingress and contamination.[1][4]

-

The recommended storage temperature is room temperature.[10][12]

Incompatible Materials

-

Store away from strong oxidizing agents and strong bases.[4]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures

-

General Advice: If symptoms persist, seek medical attention.[1][4] Show the Safety Data Sheet (SDS) to the medical professional.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms occur, get medical attention.[1][4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5][14]

-

Specific Hazards: The substance is not considered a significant fire risk; however, containers may burn.[3] Combustion may produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen cyanide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Avoid contact with the spilled material and breathing dust. Wear appropriate PPE as described in Section 3.2.[3][4]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[3][5]

-

Containment and Cleanup:

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][4] Do not dispose of it with household waste or allow it to reach the sewage system.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 614-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 614-16-4 | TCI EUROPE N.V. [tcichemicals.com]

- 10. This compound CAS#: 614-16-4 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | 614-16-4 [chemicalbook.com]

- 13. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

A Historical Overview of Benzoylacetonitrile in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is a versatile and highly reactive organic compound that has played a significant role in the advancement of organic synthesis.[1][2] Its structure incorporates three key reactive moieties: a carbonyl group, a nitrile group, and an active methylene group.[1][2] The presence of the electron-withdrawing benzoyl and cyano groups flanking the methylene group renders the α-hydrogens particularly acidic, making it a valuable precursor for a wide range of chemical transformations.[3][4] This technical guide provides a historical overview of the synthesis and synthetic applications of this compound, with a focus on its role in the construction of complex heterocyclic systems.

The Emergence of Active Methylene Compounds in Synthesis

The concept of active methylene compounds, characterized by a CH₂ group positioned between two electron-withdrawing groups, became a cornerstone of organic synthesis in the late 19th and early 20th centuries.[4] The heightened acidity of the methylene protons allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.[3] This reactivity is fundamental to a class of reactions that enable the construction of complex molecular architectures.

Historical Synthesis of this compound

The primary and historically significant method for synthesizing this compound is the Claisen condensation, a reaction first reported by Rainer Ludwig Claisen in 1887.[5] This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[5] In the case of this compound, the reaction is typically a mixed Claisen condensation between an benzoate ester and acetonitrile.

Diagram: Claisen Condensation for this compound Synthesis

Caption: Claisen condensation pathway for this compound synthesis.

Quantitative Data: Synthesis of this compound via Claisen Condensation

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Claisen Condensation | Sodium Methoxide (NaOMe) | Methanol / Ether | 80, then 120 | 24 | 37.8 | [1] |

| Claisen-type Condensation | Potassium tert-butoxide | THF | 20 | 0.5 | 90 | [6] |

Experimental Protocols for this compound Synthesis

Protocol 1: Claisen Condensation with Sodium Methoxide [1]

-

Materials: Ethyl benzoate (20 g, 133 mmol), Sodium (3 g, 133 mmol), Methanol, Acetonitrile (6.8 g, 165 mmol), Water, Diethyl ether, 5% Sulfuric acid, Saturated Sodium bicarbonate solution, Anhydrous Sodium sulfate.

-

Procedure:

-

Prepare sodium methoxide by reacting sodium metal with methanol.

-

Mix the sodium methoxide solution with ethyl benzoate and heat with stirring to 80°C until a homogeneous gelatinous mass forms.

-

Slowly add acetonitrile over 30 minutes.

-

Increase the temperature to 120°C and reflux for 24 hours.

-

Cool the reaction mixture on an ice bath and add water and diethyl ether to dissolve the solid.

-

Separate the aqueous layer and acidify with 5% sulfuric acid.

-

Wash the aqueous layer with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Protocol 2: Claisen-type Condensation with Potassium tert-butoxide [6]

-

Materials: Ethyl benzoate (6.65 mmol), Potassium tert-butoxide (14.0 mmol), Acetonitrile (6.65 mmol), Tetrahydrofuran (THF, 30 mL), Water, Ethyl acetate, 12 M Hydrochloric acid, Anhydrous Magnesium sulfate.

-

Procedure:

-

Dissolve ethyl benzoate in THF at ambient temperature.

-

Add potassium tert-butoxide to the solution, followed by the addition of acetonitrile.

-

Stir the resulting mixture at ambient temperature for 30 minutes.

-

Quench the reaction by adding water and stir for 5 minutes.

-

Add ethyl acetate and a small amount of concentrated HCl.

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.

-

Key Historical Reactions Involving this compound and Analogues

The unique reactivity of this compound has made it a valuable building block in a variety of named reactions, particularly for the synthesis of heterocyclic compounds.

The Gewald Reaction: A Gateway to Polysubstituted Thiophenes